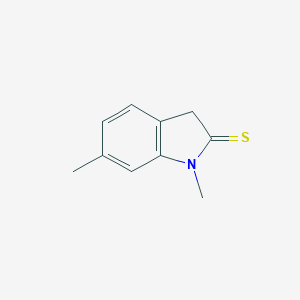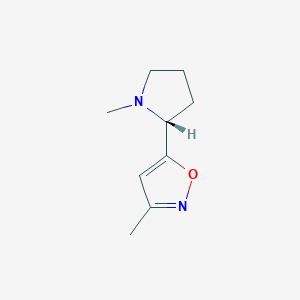
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, also known as EMCH, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. EMCH is a cyclic alcohol that contains an ethynyl group, which makes it a valuable synthetic intermediate for the preparation of various organic compounds.
Mécanisme D'action
The mechanism of action of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is not well understood, but it is believed to act by inhibiting the activity of enzymes that are involved in various biological processes. For example, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Effets Biochimiques Et Physiologiques
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit various biochemical and physiological effects, including anticancer activity, inhibition of acetylcholinesterase activity, and potential use as a building block for the synthesis of various organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its versatility as a synthetic intermediate, which makes it a valuable building block for the synthesis of various organic compounds. However, one of the limitations of (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol, including its potential application in drug discovery, material science, and organic synthesis. In drug discovery, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a potential drug candidate for the treatment of Alzheimer's disease and cancer. In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be studied as a building block for the synthesis of new materials with unique properties. In organic synthesis, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol may be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
Méthodes De Synthèse
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol can be synthesized by several methods, including the Diels-Alder reaction, Grignard reaction, and Sonogashira coupling. The most common method for synthesizing (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol is through the Diels-Alder reaction, which involves the reaction of 2-methyl-1,3-butadiene with ethynylmagnesium bromide in the presence of a Lewis acid catalyst. The resulting product is then treated with acid to yield (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol.
Applications De Recherche Scientifique
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of Alzheimer's disease.
In material science, (1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol has been used as a building block for the synthesis of various organic compounds, including polymers and liquid crystals. It has also been studied as a potential precursor for the synthesis of graphene, a material that has gained significant attention due to its unique properties.
Propriétés
Numéro CAS |
145681-98-7 |
|---|---|
Nom du produit |
(1R)-3-Ethynyl-4-methylcyclohex-3-en-1-ol |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(1R)-3-ethynyl-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-8-6-9(10)5-4-7(8)2/h1,9-10H,4-6H2,2H3/t9-/m1/s1 |
Clé InChI |
PLLPCYXAEHFXRV-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C[C@@H](CC1)O)C#C |
SMILES |
CC1=C(CC(CC1)O)C#C |
SMILES canonique |
CC1=C(CC(CC1)O)C#C |
Synonymes |
3-Cyclohexen-1-ol, 3-ethynyl-4-methyl-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(cyclohexylmethyl)acetamide](/img/structure/B122510.png)
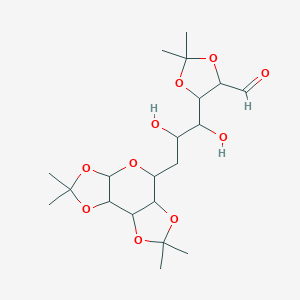
![(1S,11S,13S,14R,15S)-14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B122520.png)
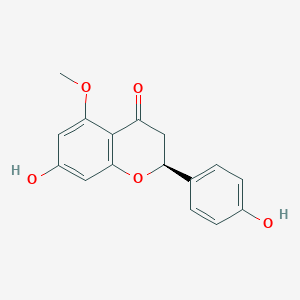
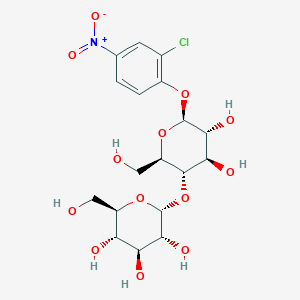
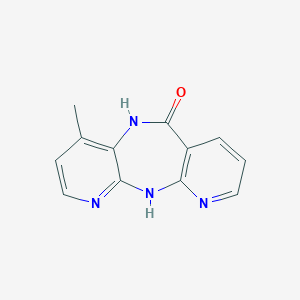
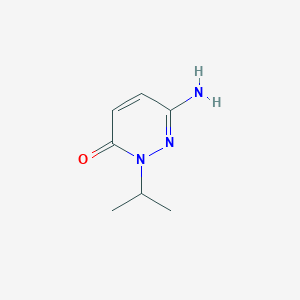

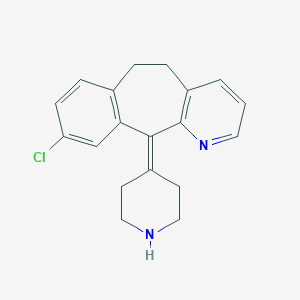
![1-[4-(3-Piperidinopropoxy)benzyl]piperidine](/img/structure/B122538.png)
